5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol

Description

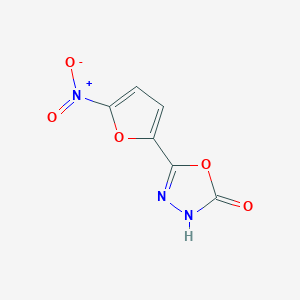

Structure

3D Structure

Properties

IUPAC Name |

5-(5-nitrofuran-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O5/c10-6-8-7-5(14-6)3-1-2-4(13-3)9(11)12/h1-2H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDANLZJJOCPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020948 | |

| Record name | 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-86-3 | |

| Record name | 1,3,4-Oxadiazole-2-ol, 5-(5-nitro-2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 5 5 Nitro 2 Furyl 1,3,4 Oxadiazole 2 Ol

Established Synthetic Pathways to the 1,3,4-Oxadiazole (B1194373) Core

The construction of the 1,3,4-oxadiazole ring is a well-documented process in organic chemistry, with several reliable methods established for its synthesis. These pathways typically involve the cyclization of linear precursors that contain the necessary arrangement of nitrogen, carbon, and oxygen atoms.

The most prevalent method for synthesizing 5-substituted-1,3,4-oxadiazole-2-ols or their thiol analogues involves the cyclization of an acid hydrazide. For the target compound, the key precursor is 5-nitro-2-furoic acid hydrazide . This intermediate is typically reacted with a one-carbon synthon, such as carbon disulfide (CS₂), in a basic alcoholic solution. jchemrev.comresearchgate.net The reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) upon acidification to yield the corresponding 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol. asianpubs.org The "-ol" variant can be synthesized using related methodologies.

Another established cyclizing agent is cyanogen (B1215507) bromide (CNBr), which reacts with acid hydrazides to form 2-amino-1,3,4-oxadiazoles. nih.gov Oxidative cyclization of acylhydrazones, which are formed from the condensation of acid hydrazides and aldehydes, represents another key strategy. organic-chemistry.org Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) have proven effective for the oxidative cyclization of acylthiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles. jchemrev.comnih.gov

| Precursor | Cyclizing Reagent | Intermediate/Product Type | Reference |

|---|---|---|---|

| Acid Hydrazide (e.g., 5-nitro-2-furoic acid hydrazide) | Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole-2-thiol (B52307) | jchemrev.comasianpubs.org |

| Acid Hydrazide | Cyanogen Bromide (CNBr) | 2-Amino-1,3,4-oxadiazole | nih.gov |

| Acylhydrazone | Iodine, Chloramine-T | 2,5-Disubstituted-1,3,4-oxadiazole | jchemrev.comorganic-chemistry.org |

| Acylthiosemicarbazide | 1,3-dibromo-5,5-dimethylhydantoin | 2-Amino-1,3,4-oxadiazole | nih.gov |

| 1,2-Diacylhydrazine | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

The synthesis of 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-ol and its analogues is a multi-step process that begins with a suitable starting material, typically 5-nitro-2-furoic acid. vulcanchem.com

The general synthetic protocol is as follows:

Hydrazide Formation : The synthesis commences with the conversion of a carboxylic acid derivative, in this case, 5-nitro-2-furoic acid, into its corresponding acid hydrazide. This is commonly achieved by first esterifying the acid (e.g., with methanol (B129727) and a catalytic amount of sulfuric acid) to produce methyl-5-nitro-2-furoate, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent. asianpubs.orgresearchgate.net

Oxadiazole Cyclization : The resulting 5-nitro-2-furoic acid hydrazide is then cyclized. To obtain the 1,3,4-oxadiazole-2-thiol analogue, the hydrazide is treated with carbon disulfide in the presence of a base like potassium hydroxide (B78521) (KOH). asianpubs.orgvulcanchem.com The reaction mixture is typically refluxed, and subsequent acidification yields the heterocyclic ring. nih.gov For the synthesis of 2,5-disubstituted oxadiazoles (B1248032), the acid hydrazide can be reacted with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net

This sequence provides a reliable and adaptable route to the target heterocyclic system, allowing for variations in the starting materials to produce a range of analogues.

Novel Methodologies and Green Chemistry Approaches in Synthesis

In recent years, synthetic chemistry has shifted towards more sustainable and efficient methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of hazardous waste, have been successfully applied to the synthesis of 1,3,4-oxadiazoles. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.govwjarr.com The synthesis of 1,3,4-oxadiazoles has benefited significantly from this technology. wjarr.com

For instance, the cyclization of acylhydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles can be efficiently achieved using reagents like chloramine-T under microwave irradiation. jchemrev.comnih.gov Similarly, the reaction of acid hydrazides with aromatic acids in the presence of POCl₃ can be accelerated using microwaves, with reaction times dropping from hours to minutes. researchgate.net One-pot syntheses of 2,5-disubstituted-1,3,4-oxadiazoles have also been developed by condensing monoaryl hydrazides with acid chlorides under microwave heating without the need for a catalyst or dehydrating agent. jchemrev.com

| Reaction | Method | Reaction Time | Yield |

|---|---|---|---|

| Acid Hydrazide + Aromatic Acid + POCl₃ → 2,5-Disubstituted-1,3,4-Oxadiazole | Conventional (Reflux) | 5-6 hours | 60-75% |

| Microwave (160W) | 5-10 minutes | 75-88% |

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. Grinding, a mechanochemical technique, has been reported as an effective and energy-efficient method for promoting reactions. researchgate.net For example, the conversion of semicarbazones to oxadiazole derivatives can be achieved by grinding the reactants together, often without the need for any solvent. researchgate.net These solvent-less conditions can also be combined with microwave irradiation to further enhance reaction efficiency. researchgate.net

Derivatization and Functionalization Reactions of the Chemical Compound and its Analogues

The this compound core, and particularly its thiol analogue, possesses reactive sites that allow for a wide range of chemical modifications. vulcanchem.com The thiol group (-SH) is a potent nucleophile, making it an ideal handle for introducing diverse functionalities through derivatization. asianpubs.orgnih.gov

Common functionalization reactions include:

S-Alkylation/S-Acylation : The thiol group readily undergoes nucleophilic substitution with various electrophiles. vulcanchem.com Reaction with alkyl halides in the presence of a base (e.g., NaH in DMF) leads to the formation of S-alkylated thioether derivatives. researchgate.net Similarly, acylation with acid chlorides produces S-acyl derivatives. jchemrev.com

Mannich Reactions : The active hydrogen on the nitrogen atom of the oxadiazole ring (in the thione tautomeric form) can participate in Mannich reactions. nih.gov Treatment of the 1,3,4-oxadiazole-2-thiol with formaldehyde (B43269) and a primary or secondary amine yields N-substituted Mannich bases, which is a common strategy to create libraries of compounds. asianpubs.org

Williamson Ether Synthesis : For analogues containing a phenolic hydroxyl group, this site can be functionalized via Williamson ether synthesis. Reaction with epibromohydrin (B142927) in the presence of a base like sodium hydride (NaH) can form an epoxide-containing ether, which can be further reacted with amines to open the epoxy ring and introduce amino-alcohol side chains. nih.govacs.org

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the properties of the parent compound. nih.gov

| Starting Material Analogue | Reagents | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazole-2-thiol | Alkyl Halide, Base (NaH) | S-Alkylation | 2-(Alkylthio)-5-aryl-1,3,4-oxadiazole | researchgate.net |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | Formaldehyde, Amine | Mannich Reaction | 3-(Aminomethyl)-5-aryl-1,3,4-oxadiazole-2-thione | asianpubs.orgnih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | Methyl Iodide, Base | S-Methylation | 2-(Methylthio)-5-aryl-1,3,4-oxadiazole | nih.gov |

| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Aryl Piperazine, Pyridine | Nucleophilic Substitution | Piperazine-substituted 1,3,4-oxadiazole | nih.gov |

Modifications at the Oxadiazole Ring

The 1,3,4-oxadiazole ring in this compound is a key site for chemical transformations. The compound exists in a tautomeric equilibrium with its 5-(5-nitrofuran-2-yl)-3H-1,3,4-oxadiazol-2-one form. nih.gov This tautomerism is crucial as it influences the molecule's reactivity, particularly at the 2-position of the oxadiazole ring. Research into analogous structures, such as the 2-thiol derivative, provides significant insight into the potential modifications of the 2-ol compound. researchgate.netmdpi.comnih.gov

The primary modifications involve reactions at the exocyclic oxygen or the adjacent nitrogen atom of the oxadiazole ring. These transformations are typically achieved through reactions with various electrophiles after deprotonation of the N-H or O-H group.

S-Substituted Derivatives of the Thiol Analogue: Extensive research has been conducted on the thiol analogue, 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol, which serves as a strong predictive model for the reactivity of the 2-ol variant. researchgate.netvulcanchem.com In these studies, the thiol group at the 2-position of the oxadiazole ring is readily substituted. The synthesis of S-substituted derivatives is typically achieved by reacting the parent thiol with various alkyl or aralkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiol acts as the nucleophile.

A similar strategy can be applied to the 2-ol derivative, leading to O-substituted products. The general reaction scheme is as follows:

Deprotonation: The acidic proton on the oxadiazole ring (either from the hydroxyl group or the ring nitrogen) is removed by a base.

Nucleophilic Attack: The resulting anion attacks an electrophilic reagent (e.g., an alkyl halide), leading to the formation of a new bond at the oxygen or nitrogen atom.

Mannich Bases: Another significant modification is the formation of Mannich bases. For heterocyclic thiol derivatives, these are synthesized through the reaction of the parent compound with formaldehyde and a suitable primary or secondary amine. mdpi.comnih.govasianpubs.org This reaction introduces an aminomethyl substituent onto the oxadiazole ring, typically at the nitrogen atom. Given the structural similarities, it is highly probable that this compound would undergo similar aminomethylation reactions.

The following table summarizes the types of modifications observed in the closely related 2-thiol analogues, which are anticipated for this compound.

| Modification Type | Reagents | Resulting Structure |

| Alkylation/Arylation | Alkyl/Aryl Halides, Base (e.g., NaH) | O- or N-substituted oxadiazole |

| Aminomethylation (Mannich Reaction) | Formaldehyde, Primary/Secondary Amine | N-aminomethyl substituted oxadiazole |

These modifications are crucial for developing new derivatives with potentially altered chemical and biological properties. nih.govresearchgate.netrroij.com

Substituent Effects on Reaction Mechanisms

The reactivity of this compound is significantly influenced by the electronic properties of its substituents, namely the 5-nitrofuran group attached to the oxadiazole ring. labshake.com

The Role of the 5-Nitrofuran Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence at the 5-position of the furan (B31954) ring has a profound effect on the electron distribution throughout the entire molecule. vulcanchem.comdrugbank.com This electron-withdrawing nature enhances the electrophilicity of the furan ring and also influences the properties of the attached oxadiazole ring. vulcanchem.com

The key effects on reaction mechanisms include:

Increased Acidity: The electron-withdrawing effect of the nitrofuran moiety increases the acidity of the N-H proton of the 1,3,4-oxadiazole ring. This makes deprotonation easier, facilitating nucleophilic substitution reactions at the 2-position as described in the previous section.

Activation of the Oxadiazole Ring: The substituent can influence the susceptibility of the oxadiazole ring itself to various reactions. While 1,3,4-oxadiazoles are generally stable aromatic rings, the nature of the substituent at the 5-position can modulate this stability and reactivity. rroij.com

The following table details the influence of the key substituent on the molecule's reactivity.

| Substituent | Position | Electronic Effect | Impact on Reaction Mechanism |

| Nitro (-NO₂) | 5-position of the furan ring | Strong Electron-Withdrawing | Increases acidity of the oxadiazole N-H proton, facilitating deprotonation and subsequent nucleophilic substitution reactions. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 5 Nitro 2 Furyl 1,3,4 Oxadiazole 2 Ol Derivatives

Influence of the Nitrofuran Moiety on Biological Activity

The 5-nitrofuran group is a critical pharmacophore in many antimicrobial agents, and its presence is integral to the biological activity of this class of compounds. nih.govnih.gov The nitro group (-NO₂) at the 5-position of the furan (B31954) ring is a key feature, enhancing the electrophilicity of the molecule. vulcanchem.com This chemical property is often linked to the mechanism of action in various pathogens.

Research on related nitrofuran-containing heterocycles has consistently demonstrated their broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. nih.gov For instance, studies on nitrofuran-1,3,4-oxadiazole hybrids have identified them as potent antitubercular (anti-TB) agents. nih.gov The biological activity is not merely conferred by the presence of the nitrofuran ring but is significantly modulated by the interplay between this moiety and the rest of the molecular structure. SAR studies indicate that the linker connecting the nitrofuran group and the oxadiazole core, as well as the substituents on the oxadiazole ring, greatly influence the anti-TB activity. nih.gov The antimicrobial efficacy of nitrofurans is generally robust and often not significantly diminished in the presence of human serum. nih.gov

Furthermore, the development of resistance to nitrofuran-based compounds, when it occurs, is often unrelated to an increase in the pathogenicity of the target organism. nih.gov This suggests that the nitrofuran moiety provides a durable and effective component for antimicrobial drug design. nih.gov

Role of the Oxadiazole Core and Stereoelectronic Properties of Substituents

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. nih.govnih.gov It is a five-membered heterocycle that is chemically and thermally stable, making it metabolically robust. nih.gov Its combination of hydrophilic and electron-donating properties contributes to its biological activity. nih.gov The oxadiazole core acts as a rigid linker, ensuring a specific orientation of the substituents, and its electron distribution can be finely tuned by the groups attached to it. nih.govresearchgate.net

The arrangement of heteroatoms within the oxadiazole ring significantly impacts a molecule's properties. Among the different isomers, the 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) variants are the most widely studied due to their favorable pharmacological profiles. nih.govnih.govnih.gov The 1,3,4-oxadiazole ring, in particular, is noted for its stability and is often used as a key structural component in drug development. ijper.org

The bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring has been reported to result in compounds with higher polarity and reduced metabolic degradation. rsc.org This suggests that the specific arrangement of atoms in the 1,3,4-isomer can lead to improved pharmacokinetic properties. While direct ring fusion studies on 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol are not extensively detailed, research on related heterocyclic systems shows that fusing additional rings can drastically alter activity by modifying the molecule's shape, rigidity, and electronic properties.

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring play a crucial role in determining the compound's biological activity. nih.gov In the case of the parent compound, the C5 position is occupied by the 5-nitro-2-furyl group. The C2 position, occupied by a hydroxyl group (-OH) in this compound, is a prime site for modification. The hydroxyl group exists in tautomeric equilibrium with its 1,3,4-oxadiazol-2(3H)-one form. A related and more frequently synthesized analogue, 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol, exists in a similar thiol-thione tautomeric equilibrium. vulcanchem.comresearchgate.net SAR studies on these thiol derivatives, where the sulfur atom is substituted (S-substituted), provide valuable insights into the effects of substitutions at this position.

Studies on 2,5-disubstituted 1,3,4-oxadiazoles reveal definitive trends:

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents has a profound effect. In one study on diphenyl-1,3,4-oxadiazoles, compounds bearing strong electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) at both the C2 and C5 phenyl rings showed excellent CNS depressant activities. nih.gov Conversely, the presence of electron-donating groups such as amino (-NH₂) or hydroxyl (-OH) sometimes led to a decrease in the yield of the final compound during synthesis. nih.gov

Aromatic Substitutions: The introduction of various aromatic and heteroaromatic rings can modulate activity. In a series of nitrofuran-oxadiazole anti-TB agents, substituted benzenes on the oxadiazole moiety were found to be more favorable for activity than cycloalkyl or other heterocyclic groups. nih.gov Halogen substitutions on an aromatic ring, particularly chlorine, can enhance antibacterial activity. mdpi.com

Aliphatic Substitutions: While aromatic substitutions are common, the impact of aliphatic groups is also significant. The nature of linkers between the core and substituents, which can be simple alkyl chains, can greatly influence activity. nih.gov

The following table summarizes SAR findings from various studies on substituted 1,3,4-oxadiazoles.

| Compound Series | Substituent Type | Position of Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Diphenyl-1,3,4-oxadiazoles | Electron-withdrawing (-NO₂, -Cl) | C2 and C5 Phenyl Rings | Increased anticonvulsant and antidepressant activity. | nih.gov |

| Nitrofuran-1,3,4-oxadiazole hybrids | Substituted Benzenes | On Oxadiazole Moiety | More favorable for anti-TB activity compared to cycloalkyl groups. | nih.gov |

| S-substituted 2-mercapto-1,3,4-oxadiazoles | Halogens on additional aryl ring | Aryl ring attached via thiol linker | Enhanced antibacterial activity, especially chlorine. | mdpi.com |

| 5-aryl-1,3,4-oxadiazole-2-thiols | 3,5-dinitrophenyl group | Linked to C2 via thiol | Showed high activity against M. tuberculosis. | mdpi.com |

Pharmacophore Elucidation and Bioisosteric Replacement Strategies

Pharmacophore modeling helps identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For this class of compounds, the key pharmacophoric features likely include the nitro group, the furan and oxadiazole rings as hydrogen bond acceptors and hydrophobic/aromatic centers, and the substituent at the C2 position.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group with another that has similar physicochemical properties to enhance activity or improve pharmacokinetics. nih.govcambridgemedchemconsulting.com

Oxadiazole as a Bioisostere: The 1,3,4-oxadiazole ring itself is frequently used as a bioisostere for amide and ester functionalities. nih.govnih.govresearchgate.net This replacement can confer resistance to hydrolysis by metabolic enzymes like esterases, potentially increasing a drug's stability and bioavailability. researchgate.netmdpi.com For example, replacing a tetrazole ring with a 1,3,4-oxadiazole in some compounds has been shown to improve oral bioavailability. mdpi.com

Isomeric and Heterocyclic Replacements: As noted earlier, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can be a viable strategy to improve metabolic stability. rsc.org Furthermore, the 1,3,4-oxadiazole ring can be replaced by other five-membered heterocycles like 1,3,4-thiadiazole (B1197879) to modulate activity. nih.govresearchgate.net While both scaffolds are privileged in medicinal chemistry, such a change from an oxygen to a sulfur atom alters the electronic and steric profile of the molecule, which can lead to different biological outcomes. nih.gov

Replacement of Other Moieties: Bioisosteric strategies can also be applied to the substituents. For example, a phenyl ring can often be replaced by a pyridyl or thiophene (B33073) ring to alter properties like solubility and receptor interactions. cambridgemedchemconsulting.com Simple replacements like substituting a hydrogen atom with fluorine can be used to block metabolic oxidation at that position. cambridgemedchemconsulting.com

These strategies allow for the rational design of new derivatives of this compound with potentially superior therapeutic profiles.

Mechanistic Investigations of Biological Activities of 5 5 Nitro 2 Furyl 1,3,4 Oxadiazole 2 Ol and Its Analogs

Antimicrobial Action: Elucidation of Cellular and Molecular Mechanisms

Derivatives of 1,3,4-oxadiazole (B1194373), particularly those containing a nitroaromatic group, exhibit a broad spectrum of antimicrobial activities. Their mechanisms of action are varied, often involving multiple cellular targets to inhibit or kill microbial pathogens.

The antibacterial action of 1,3,4-oxadiazole derivatives frequently involves the disruption of the bacterial cell envelope, interference with essential enzymes, and the generation of oxidative stress.

One primary mechanism is the perturbation of the bacterial cell membrane. Studies on analogs have shown that these compounds can lead to increased membrane permeability. nih.govnih.gov For instance, the 1,3,4-oxadiazole derivative LMM6 was found to cause a significant increase in the uptake of crystal violet and propidium (B1200493) iodide in Staphylococcus aureus. nih.gov Propidium iodide can only enter cells with compromised membranes, indicating that the compound damages the cell's structural integrity. nih.govscielo.br This disruption can lead to the leakage of intracellular components and ultimately cell death. scielo.brnih.gov Further investigation into the antibacterial action against S. aureus revealed that these compounds can specifically target and interact with membrane phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are major components of the Gram-positive bacterial cell membrane. nih.gov Scanning electron microscopy has shown that treatment with these compounds can cause morphological changes, such as a reduction in cell size. nih.gov

Another key antibacterial mechanism is the inhibition of essential bacterial enzymes. Certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been identified as potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV. nih.gov These enzymes are critical for DNA replication, and their inhibition prevents bacterial proliferation. nih.gov This mode of action has been confirmed through molecular docking studies showing a high binding affinity of the compounds to the active sites of these enzymes. nih.gov

The generation of reactive oxygen species (ROS) is also a significant factor in the antibacterial effects of some analogs. nih.gov An accumulation of intracellular ROS can damage DNA, proteins, and lipids, leading to cellular dysfunction and death. nih.gov

Table 1: Mechanisms of Antibacterial Action of 1,3,4-Oxadiazole Analogs

| Target Organism | Analog Type | Mechanism of Action | Reference |

|---|---|---|---|

| Staphylococcus aureus | 1,3,4-oxadiazole (LMM6) | Increased membrane permeability, Accumulation of Reactive Oxygen Species (ROS) | nih.gov |

| Staphylococcus aureus | D-3263 | Targets membrane phospholipids (phosphatidylglycerol, cardiolipin) | nih.gov |

| P. aeruginosa, E. coli, S. aureus | Quinolone-oxadiazole hybrid | Inhibition of DNA gyrase and Topoisomerase IV | nih.gov |

| E. coli, S. pneumoniae | 5-aryl-1,3,4-oxadiazole-2-thiol | Not fully elucidated, but shows strong activity, possibly membrane-related | nih.gov |

The antifungal properties of 1,3,4-oxadiazole derivatives against opportunistic pathogens like Candida albicans are often linked to the inhibition of specific fungal enzymes that are crucial for survival, particularly under conditions of oxidative stress.

A primary molecular target identified for 1,3,4-oxadiazole analogs is the enzyme thioredoxin reductase (Trr1). nih.govmdpi.com This enzyme is a key component of the thioredoxin system, which protects the cell against oxidative damage. nih.gov By inhibiting Trr1, these compounds are thought to disrupt the fungus's ability to manage oxidative stress, leading to internal cellular damage and growth inhibition. nih.gov The kinetic profile of some of these compounds suggests a fungistatic effect, where they inhibit fungal growth rather than directly killing the cells. nih.gov However, minor structural modifications, such as substituting a furan-2-yl group with a 4-fluorophenyl group, can enhance the compound's effect from fungistatic to fungicidal. mdpi.com

Interestingly, the mechanism of action of these Trr1 inhibitors does not appear to involve major structural damage to the fungal cell wall or membrane, as electron microscopy has not revealed significant morphological alterations. nih.gov This contrasts with other antifungal agents that act by disrupting ergosterol (B1671047) synthesis or cell wall integrity. nih.gov The antifungal action of these specific oxadiazoles (B1248032) is therefore believed to be an internal process stemming from enzymatic inhibition. nih.gov

Table 2: Mechanisms of Antifungal Action of 1,3,4-Oxadiazole Analogs

| Target Organism | Analog Type | Mechanism of Action | Reference |

|---|---|---|---|

| Candida albicans | 1,3,4-oxadiazole (LMM5, LMM11) | Inhibition of thioredoxin reductase (Trr1), leading to a fungistatic effect | nih.gov |

| Candida albicans | 1,3,4-oxadiazole (LMM6) | Inhibition of thioredoxin reductase (Trr1), leading to a fungicidal effect | mdpi.com |

Nitroaromatic compounds, including 5-nitrofuran and 5-nitroimidazole derivatives, are a cornerstone in the development of drugs against protozoan parasites like Leishmania and Trypanosoma. researchgate.netmdpi.com Analogs of 5-(5-nitro-2-furyl)-1,3,4-oxadiazole, particularly those where the oxadiazole is replaced by a bioisosteric 1,3,4-thiadiazole (B1197879) ring, have demonstrated significant antiprotozoal activity. researchgate.netnih.govnih.gov

The primary mechanism of action for these nitro-containing compounds involves the reductive activation of the nitro group by parasitic nitroreductase enzymes, specifically type I nitroreductases (NTRs). mdpi.com These enzymes are present in the parasites but are absent in the mammalian host, providing a degree of selectivity. The reduction of the nitro group generates highly reactive cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals. mdpi.com These reactive species induce substantial oxidative and nitrosative stress within the parasite, damaging DNA, proteins, and lipids, which ultimately leads to cell death.

Studies on 5-nitrofuran-1,3,4-thiadiazole derivatives have shown potent activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania major. nih.govnih.gov Effective compounds significantly reduce the number of intracellular amastigotes within host macrophages, indicating their ability to reach and eliminate the clinically relevant form of the parasite. nih.gov Similarly, these compounds have shown submicromolar activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. mdpi.com

Table 3: Mechanisms of Antiprotozoal Action of Nitroaryl-1,3,4-Thiadiazole/Oxadiazole Analogs

| Target Organism | Analog Type | Mechanism of Action | Reference |

|---|---|---|---|

| Leishmania major | 2-(5-nitro-2-furyl)-1,3,4-thiadiazole | Reductive activation by parasitic nitroreductases, leading to cytotoxic metabolites | nih.govnih.gov |

| Trypanosoma brucei | 2-(Nitroaryl)-1,3,4-thiadiazole | Reductive activation by type I nitroreductases, inducing lethal oxidative/nitrosative stress | mdpi.com |

The fight against Mycobacterium tuberculosis (Mtb) requires novel agents that can overcome resistance to existing drugs. Nitrofuran-1,3,4-oxadiazole hybrids have emerged as a promising class of antitubercular agents. nih.govnih.gov The mechanism of action for these compounds is often multifactorial but frequently involves the inhibition of enzymes essential for the survival of the mycobacterium.

One of the key targets for some 1,3,4-oxadiazole derivatives is the enoyl-acyl carrier protein reductase, known as InhA. mdpi.com This enzyme is a vital component of the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the mycolic acids that form the distinctive outer layer of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of this cell wall, making the bacterium vulnerable. Molecular modeling studies have supported InhA as a plausible target for hydrazide derivatives containing the 1,3,4-oxadiazole core. mdpi.com

Other potential mechanisms include the inhibition of sterol 4α-demethylase (CYP51), an enzyme involved in sterol biosynthesis, which could also impact the integrity of the bacterial cell membrane. nih.gov The nitro group itself, as seen in antiprotozoal mechanisms, can be activated by mycobacterial enzymes to produce reactive nitrogen species that are toxic to the cell.

Table 4: Potential Antitubercular Mechanisms of 1,3,4-Oxadiazole Analogs

| Target Organism | Analog Type | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Hydrazide-1,3,4-oxadiazole derivative | Inhibition of enoyl-acyl carrier protein reductase (InhA) | mdpi.com |

| Mycobacterium tuberculosis | Nitrofuran-1,3,4-oxadiazole hybrid | Inhibition of essential enzymes; potential activation of nitro group | nih.gov |

| Mycobacterium strains | Pyridin-4-yl-1,3,4-oxadiazole derivative | Inhibition of sterol 4α-demethylase (CYP51 enzyme) | nih.gov |

Antineoplastic and Cytotoxic Mechanisms

Derivatives of 1,3,4-oxadiazole have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. nih.gov Their anticancer activity is attributed to their ability to interfere with various molecular pathways that are critical for cancer cell growth, proliferation, and survival. researchgate.net

The anticancer mechanisms of 1,3,4-oxadiazole analogs are diverse and target several hallmarks of cancer. These include the inhibition of growth factor signaling, interference with DNA synthesis, and the induction of programmed cell death (apoptosis).

A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is often overexpressed in various cancers, and its activation leads to increased cell proliferation and survival. Certain bis-5-mercapto-1,3,4-oxadiazole derivatives have shown significant inhibitory activity against EGFR tyrosine kinase, thereby blocking downstream signaling pathways. nih.gov Other oxazole-linked oxadiazole derivatives also function as tyrosine kinase inhibitors. mdpi.com

Another critical target is thymidylate synthase (TS), an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. researchgate.net The inhibition of TS leads to a depletion of thymidine, which disrupts DNA synthesis and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells. Hybrids incorporating both 1,3,4-oxadiazole and 1,2,3-triazole moieties have been developed as potential TS inhibitors, showing activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. researchgate.net

Induction of apoptosis is another key pathway. This can be achieved through the inhibition of telomerase, an enzyme that maintains telomere length and allows cancer cells to evade senescence. nih.gov 1,3,4-Oxadiazole derivatives containing a quinoline (B57606) group have been reported as potent telomerase inhibitors. nih.gov Furthermore, the cytotoxic effects of these compounds are often mediated by the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. grafiati.com Activation of this pathway leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (e.g., caspase-3) and cleavage of substrates like PARP, culminating in apoptosis. grafiati.com The cytotoxicity of these compounds has been confirmed in multiple cell lines, including lung (A549) and liver (HepG2) cancer cells, using assays that measure metabolic activity, such as the MTT assay. nih.govjksus.org

Table 5: Molecular Mechanisms of Anticancer Action of 1,3,4-Oxadiazole Analogs

| Cancer Cell Line(s) | Analog Type | Molecular Pathway/Target | Reference |

|---|---|---|---|

| MCF-7 (Breast) | bis-5-mercapto-1,3,4-oxadiazole | Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase | nih.gov |

| MCF-7 (Breast), HCT116 (Colon) | 1,3,4-oxadiazole-1,2,3-triazole hybrid | Inhibition of thymidylate synthase (TS) | researchgate.net |

| HepG2 (Liver), MCF-7 (Breast) | 1,3,4-oxadiazole-quinoline hybrid | Inhibition of telomerase | nih.gov |

| A549 (Lung), HepG2 (Liver) | Benzimidazole-1,3,4-oxadiazole hybrid | General cytotoxicity, antiproliferative effects | nih.govjksus.org |

| MCF-7 (Breast), HCT116 (Colon) | Various (general pathway) | Induction of apoptosis via regulation of Bax/Bcl-2 and activation of caspase-3 | grafiati.com |

Interaction with Specific Cellular Targets (e.g., Tubulin Polymerization Inhibition)

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of anticancer agents that target tubulin polymerization. nih.govnih.gov These compounds disrupt the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov While direct experimental data on the tubulin polymerization inhibition by 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol is not extensively available, studies on analogous structures provide significant insights.

Derivatives of 1,3,4-oxadiazole have been synthesized and shown to inhibit tubulin polymerization at sub-micromolar concentrations. nih.gov For instance, certain oxadiazole derivatives can cause mitotic arrest in human epidermoid cells. nih.gov In silico docking studies have suggested that some 1,3,4-oxadiazole-based compounds bind to the colchicine (B1669291) binding site of β-tubulin, thereby inhibiting microtubule assembly. researchgate.net One study on newer 1,3,4-oxadiazole and 1,2,4-triazole (B32235) based Topsentin analogues found that a specific compound, 11d, inhibited tubulin polymerization with an IC₅₀ of 3.89 μM, comparable to the standard nocodazole (B1683961) (IC₅₀ 2.49 μM). researchgate.net This suggests that the 1,3,4-oxadiazole ring is a key structural feature for this activity. The anticancer potential of nitrofuran derivatives has also been noted, with some compounds demonstrating inhibitory activity against various cancer cell lines. nih.govjournalgrid.comresearchgate.netbuketov.edu.kz

Table 1: Tubulin Polymerization Inhibition by Analogous 1,3,4-Oxadiazole Derivatives

| Compound/Analog Type | Target | IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazole Derivative (11d) | Tubulin Polymerization | 3.89 | researchgate.net |

| Nocodazole (Standard) | Tubulin Polymerization | 2.49 | researchgate.net |

| 2-Anilinonicotinyl linked 1,3,4-oxadiazole (5m) | Tubulin Polymerization | - | rsc.org |

| Oxadiazole Derivatives | Tubulin Polymerization | < 1 | nih.gov |

Note: The table presents data for analogous compounds to illustrate the potential activity of the 1,3,4-oxadiazole class. The activity of this compound itself has not been specifically reported in these studies.

Antioxidant Activity: Molecular Basis of Reactive Oxygen Species Scavenging

The antioxidant potential of 1,3,4-oxadiazole derivatives has been a subject of considerable research. These compounds can scavenge various reactive oxygen species (ROS), contributing to the mitigation of oxidative stress, which is implicated in numerous pathological conditions. researchgate.netnih.gov The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays. tandfonline.commdpi.com

Studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant antioxidant potential. For example, some derivatives have shown strong DPPH radical scavenging activity with IC₅₀ values in the micromolar range. tandfonline.com One study reported a 1,3,4-oxadiazole derivative with a flurbiprofen (B1673479) moiety exhibiting an IC₅₀ of 25.35 µg/mL in a DPPH assay and 27.32 µg/mL in an NO scavenging assay. mdpi.comnih.gov Another series of 2,5-disubstituted 1,3,4-oxadiazoles, synthesized from phenolic acids, also showed potent DPPH scavenging activity, which was attributed to the resonance stabilization of the formed phenoxyl radical by both the aromatic rings and the oxadiazole moiety. rsc.org

Table 2: Antioxidant Activity of Analogous 1,3,4-Oxadiazole Derivatives

| Compound/Analog Type | Assay | IC₅₀ (µg/mL) | Reference |

| 2,5-Disubstituted 1,3,4-Oxadiazole (Compound 14b) | DPPH | 15.15 | tandfonline.com |

| 2,5-Disubstituted 1,3,4-Oxadiazole (Compound 2) | DPPH | 23.07 (µM) | tandfonline.com |

| Flurbiprofen-linked 1,3,4-Oxadiazole (Ox-6f) | DPPH | 25.35 | nih.gov |

| Flurbiprofen-linked 1,3,4-Oxadiazole (Ox-6f) | NO Scavenging | 27.32 | mdpi.com |

| Ascorbic Acid (Standard) | DPPH | 6.13 | nih.gov |

| Ascorbic Acid (Standard) | NO Scavenging | 19.81 | mdpi.com |

Note: This table includes data for various 1,3,4-oxadiazole analogs to highlight the antioxidant potential of this chemical class. Specific data for this compound was not found in the cited literature.

Enzyme Inhibition and Receptor Modulation

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions and contributes to diabetic complications. A close structural analog of the subject compound, {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, has been identified as a potent inhibitor of aldose reductase. drugbank.com This indicates that the 5-(5-nitro-2-furyl)-1,3,4-oxadiazole moiety is a crucial pharmacophore for this inhibitory activity. The class of nitro-substituted compounds has been investigated for their strong enthalpic binding contributions to aldose reductase. drugbank.com While a specific IC₅₀ value for this compound is not available, a highly potent aldose reductase inhibitor with an IC₅₀ of 0.24 μM has been reported, providing a benchmark for the potential efficacy of such compounds. researchgate.net

Glycemic Regulation via α-Glucosidase, α-Amylase, and GSK-3β Modulation

Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govjournalgrid.comnih.gov Several studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as inhibitors of these enzymes. nih.govjournalgrid.comresearchgate.netnih.gov

For instance, a series of novel oxadiazole analogs showed significant inhibitory potential against both α-glucosidase and α-amylase. nih.govnih.gov Two analogs, 5a and 4a(a), exhibited strong α-glucosidase inhibition with IC₅₀ values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, which are comparable to the standard drug miglitol (B1676588) (IC₅₀ = 11.47±0.02 µg/ml). nih.gov Another compound, 5g, demonstrated outstanding α-amylase inhibition with an IC₅₀ value of 13.09±0.06 µg/ml, similar to the standard drug acarbose (B1664774) (IC₅₀ = 12.20±0.78 µg/ml). nih.gov Another study reported 1,3,4-oxadiazole derivatives with α-amylase inhibitory IC₅₀ values of 2.84 and 3.12 µg/mL. journalgrid.com

Information regarding the modulation of Glycogen Synthase Kinase 3β (GSK-3β) by this compound or its close analogs is limited. However, some 1,2,4-oxadiazole (B8745197) derivatives have been investigated as GSK-3β inhibitors, with some compounds showing IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Table 3: α-Glucosidase and α-Amylase Inhibition by Analogous 1,3,4-Oxadiazole Derivatives

| Compound/Analog | Enzyme | IC₅₀ (µg/mL) | Reference |

| Analog 5a | α-Glucosidase | 12.27 ± 0.41 | nih.gov |

| Analog 4a(a) | α-Glucosidase | 15.45 ± 0.20 | nih.gov |

| Miglitol (Standard) | α-Glucosidase | 11.47 ± 0.02 | nih.gov |

| Analog 5g | α-Amylase | 13.09 ± 0.06 | nih.gov |

| Acarbose (Standard) | α-Amylase | 12.20 ± 0.78 | nih.gov |

| SOZD 4 | α-Amylase | 2.84 | journalgrid.com |

| SOZD 5 | α-Amylase | 3.12 | journalgrid.com |

Note: The data presented is for analogous 1,3,4-oxadiazole compounds, as specific data for this compound was not available in the searched literature.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Computational Chemistry and Molecular Modeling Applications in the Study of 5 5 Nitro 2 Furyl 1,3,4 Oxadiazole 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governing its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are frequently employed to analyze the electronic structure of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com For 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol, these calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule.

The electronic landscape of this compound is dominated by the potent electron-withdrawing nature of the 5-nitro group attached to the furan (B31954) ring. This influences the entire conjugated system, including the 1,3,4-oxadiazole ring. Analysis of the Molecular Electrostatic Potential (MEP) surface is particularly informative. researchgate.netresearchgate.net For this molecule, negative potential (red and yellow regions) would be expected to concentrate around the oxygen atoms of the nitro group and the oxadiazole ring, indicating regions that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. researchgate.net Conversely, positive potential (blue regions) would be located around the hydrogen atoms, highlighting their role as potential hydrogen bond donors.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com In nitroaromatic compounds, the LUMO is often localized on the nitro group, making it the primary site for electron acceptance, a key step in the bioactivation of nitrofuran-based drugs via enzymatic reduction. nih.gov

Table 1: Representative Quantum Chemical Parameters for Nitrofuryl-Oxadiazole Analogs Data below is representative of typical values found for structurally similar compounds in computational studies and serves as an estimation for this compound.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -7.0 to -8.0 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -3.0 to -4.0 eV | Indicates electron-accepting ability; low value suggests susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Reflects chemical reactivity and stability. mdpi.com |

| Dipole Moment | High | Suggests a polar molecule with significant charge separation. |

| MEP Negative Region | Concentrated on nitro and oxadiazole oxygen atoms. | Indicates sites for hydrogen bonding and electrophilic attack. researchgate.net |

Molecular Docking and Protein-Ligand Interaction Studies for Target Identification

Molecular docking is a computational technique used to predict how a ligand (the small molecule) binds to the active site of a macromolecular target, typically a protein. researchgate.net This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. For this compound, a primary target for docking studies would be bacterial nitroreductases (e.g., NfsA and NfsB from E. coli). nih.gov These enzymes are responsible for the reductive activation of the nitro group, which is essential for the antimicrobial action of nitrofuran derivatives. nih.gov

Docking simulations of the compound into the active site of a nitroreductase would aim to identify a stable binding pose with a favorable binding energy (docking score). nih.gov The analysis of the resulting complex reveals specific protein-ligand interactions. Key interactions for related nitrofuryl-oxadiazole compounds often include:

Hydrogen Bonding: The oxygen atoms of the nitro group and the heteroatoms of the oxadiazole ring are prime candidates for forming hydrogen bonds with amino acid residues in the enzyme's active site, such as asparagine, serine, or tyrosine. mdpi.com The hydroxyl group on the oxadiazole ring of the title compound would also be a key hydrogen bond donor/acceptor.

Pi-Pi Stacking: The aromatic furan and oxadiazole rings can engage in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Induced-fit docking (IFD) is an advanced technique that accounts for the flexibility of the protein's active site upon ligand binding, often providing a more accurate prediction of the binding mode. nih.govsemanticscholar.org The results of these simulations can rationalize structure-activity relationships seen in a series of compounds and guide the design of new derivatives with improved affinity and selectivity. nih.gov

Table 2: Predicted Interaction Profile for this compound with Bacterial Nitroreductase (NfsB) This table presents a hypothetical but scientifically plausible interaction profile based on docking studies of analogous compounds. nih.gov

| Interaction Type | Potential Interacting Residues | Moiety of Ligand Involved |

| Hydrogen Bond | Ser, Asn, Tyr, Arg | Nitro group, Oxadiazole ring (N, O atoms), Hydroxyl group |

| Pi-Pi Stacking | Phe, Tyr | Furan ring, Oxadiazole ring |

| Hydrophobic Contact | Leu, Val, Ala | Furan and Oxadiazole backbone |

| Docking Score | -7 to -9 kcal/mol | Estimated value indicating strong binding affinity |

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: In Silico Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the development process. nih.govnih.gov Various computational models are used to estimate these properties for this compound based on its structure.

Key predicted parameters include:

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. dergipark.org.tr Many 1,3,4-oxadiazole derivatives are designed to comply with these rules to ensure potential oral bioavailability. mdpi.com

Absorption: Models predicting human intestinal absorption (HIA) or Caco-2 cell permeability are used to estimate how well the compound might be absorbed from the gut. researchgate.net

Distribution: Predictions for plasma protein binding and blood-brain barrier (BBB) penetration help to understand where the compound will travel in the body. researchgate.net

Metabolism: Software can predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. researchgate.net For this compound, potential metabolic sites could include the furan ring or modifications following the reduction of the nitro group.

These predictions are vital for optimizing lead compounds. For instance, if a compound shows poor predicted absorption, its structure can be modified to improve its physicochemical properties. simulations-plus.com

Table 3: Predicted ADMET Profile for this compound Values are estimations based on typical results from in silico predictors for similar heterocyclic structures. nih.govresearchgate.net

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 197.11 g/mol nih.gov | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | ~ 0.5 - 1.5 | Indicates moderate lipophilicity, favorable for absorption. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (< 10) |

| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. researchgate.net |

| CYP450 Inhibition | Possible (e.g., for CYP2C9, 3A4) | Potential for drug-drug interactions; requires experimental validation. |

| BBB Permeability | Low to Moderate | May or may not cross the blood-brain barrier. |

In Silico Toxicology Prediction: Mechanistic Insights into Cellular Response

Predicting potential toxicity is essential to avoid late-stage failures in drug development. In silico toxicology models use a compound's structure to predict various types of toxicity, such as mutagenicity, carcinogenicity, cardiotoxicity (e.g., hERG inhibition), and organ toxicity. uctm.edu

For this compound, the primary structural alert for toxicity is the 5-nitrofuran moiety itself. While this group is often essential for antimicrobial activity, its reductive activation can lead to the formation of reactive, cytotoxic intermediates that can damage cellular macromolecules like DNA. nih.gov This mechanism is a known source of toxicity for nitrofuran-class compounds. nih.gov

Public databases provide aggregated GHS (Globally Harmonized System) classification data. For this compound, reports indicate it is classified as "Harmful if swallowed" (Acute Toxicity 4, oral). nih.gov Computational programs can further elaborate on these risks by comparing the chemical structure to databases of known toxicants and predicting its likelihood of binding to off-target proteins associated with adverse effects. These tools can provide early warnings about potential liabilities that need to be investigated experimentally.

Table 4: Predicted Toxicological Profile for this compound Profile based on GHS data and known risks associated with the nitrofuran scaffold.

| Toxicity Endpoint | Prediction/Classification | Mechanistic Rationale |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) nih.gov | GHS classification from aggregated data. |

| Mutagenicity (Ames Test) | Potential positive | Reductive activation of the nitro group can produce DNA-damaging species. |

| hERG Inhibition | Low to Moderate Risk | A common off-target effect for many heterocyclic drugs; requires specific prediction/testing. |

| Hepatotoxicity | Potential Risk | Metabolism in the liver could lead to reactive intermediates. |

| Carcinogenicity | Potential Risk | Chronic cellular damage from reactive species is a known risk factor. |

Future Directions and Research Gaps for 5 5 Nitro 2 Furyl 1,3,4 Oxadiazole 2 Ol

Exploration of Novel Derivatives with Enhanced Mechanistic Specificity

A primary avenue for future research lies in the synthesis and evaluation of novel derivatives of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-ol. The parent compound possesses a reactive thiol (-SH) group in its tautomeric thione form, 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole-2-thione, which serves as an ideal handle for chemical modification. asianpubs.orgcymitquimica.com The objective of creating derivatives is to refine the molecule's properties, aiming for enhanced potency, greater selectivity for its biological target, and a more focused mechanism of action.

Key strategies for derivatization include:

S-substitution: Alkylation or arylation at the sulfur atom can lead to a diverse library of compounds. For instance, reacting the parent thiol with various electrophiles can introduce different functional groups, potentially modulating the compound's lipophilicity, steric profile, and interaction with molecular targets. researchgate.net Studies on similar 5-substituted-1,3,4-oxadiazole-2-thiols have demonstrated that such modifications can yield derivatives with significant antibacterial and antifungal activities. asianpubs.orgresearchgate.net

Mannich Bases: The synthesis of Mannich bases from the related 1,3,4-oxadiazole-2-thione structure using formaldehyde (B43269) and various amines is another promising approach. These derivatives have historically shown potent antimicrobial activity. asianpubs.org

Bioisosteric Replacement: Replacing the oxadiazole ring with other five-membered heterocycles like a 1,3,4-thiadiazole (B1197879) or a 1,2,4-triazole (B32235) could also be explored. Such isosteric replacements can alter the electronic and steric properties of the molecule, potentially leading to compounds with different activity profiles or improved pharmacokinetic properties. plos.org

| Derivative Type | Synthetic Strategy | Potential Enhancement | Example from Related Compounds |

|---|---|---|---|

| S-Substituted Derivatives | Reaction of the thiol group with various electrophiles (e.g., alkyl halides). researchgate.net | Modulated lipophilicity, altered target binding, improved potency. | S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol showed significant antibacterial activity. researchgate.net |

| Mannich Bases | Reaction of the thione tautomer with formaldehyde and an amine. asianpubs.org | Broadened antimicrobial spectrum. | Mannich bases of 1,3,4-oxadiazole-2-thiones are known to possess antibacterial and antifungal properties. asianpubs.org |

| Thio-glycosides | Coupling of the thiol group with activated sugar molecules. scirp.org | Enhanced cell recognition and potential for targeted delivery, particularly in anticancer applications. | 1,3,4-Oxadiazole-2-thioglycosides have been synthesized and evaluated as potent anticancer agents. scirp.org |

| Bioisosteres | Replacement of the 1,3,4-oxadiazole (B1194373) ring with a 1,3,4-thiadiazole or 1,2,4-triazole ring. plos.org | Altered pharmacokinetic profile and potentially novel mechanisms of action. | Novel 5-(nitroaryl)-1,3,4-thiadiazole derivatives have shown promising anti-H. pylori activity. researchgate.net |

Advanced Computational Approaches for Rational Drug Design and Optimization

Rational drug design, powered by computational methods, offers a pathway to accelerate the discovery and optimization of new derivatives. patsnap.comnih.gov These in silico techniques can predict how chemical modifications will affect a molecule's interaction with its biological target, thereby guiding synthetic efforts toward compounds with the highest probability of success. openmedicinalchemistryjournal.comresearchgate.net

Future research should leverage a suite of computational tools:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for derivatives of this compound, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. This knowledge can then be used to predict the potency of yet-unsynthesized analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein's binding site. nih.govopenmedicinalchemistryjournal.com Once a molecular target is identified, docking simulations can be used to screen virtual libraries of potential derivatives, prioritizing those that exhibit the most favorable binding energies and interaction patterns with key amino acid residues. nih.gov

Virtual Screening: Virtual screening is a powerful method for rapidly evaluating large compound libraries to identify potential drug candidates. patsnap.comopenmedicinalchemistryjournal.com This can be used to search for novel scaffolds that mimic the binding mode of this compound or to screen potential derivatives for off-target effects.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time, allowing for an assessment of the stability of a drug-target complex under physiological conditions. patsnap.com

| Computational Method | Application in Drug Design | Specific Goal for Derivatives |

|---|---|---|

| QSAR | Identifies relationships between chemical structure and biological activity. nih.gov | Predict the activity of new derivatives before synthesis; guide the selection of substituents. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor's active site. openmedicinalchemistryjournal.com | Optimize ligand-receptor interactions; screen for derivatives with higher binding affinity. |

| Virtual Screening | Computationally screens large libraries of compounds to identify promising candidates. patsnap.comnih.gov | Discover novel derivatives with high predicted activity against a specific target. |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess complex stability. patsnap.com | Evaluate the stability of the derivative-target complex over time. |

Identification and Validation of Undiscovered Molecular Targets

A significant gap in the current understanding of this compound is the precise identification of its molecular target(s). While the broader class of nitrofurans is known to undergo reductive activation to generate reactive intermediates that damage microbial DNA and enzymes, the specific proteins inhibited by this particular compound are not well-defined. Similarly, 1,3,4-oxadiazole derivatives have been associated with a wide range of targets, including enzymes and receptors. rroij.comijpsnonline.com

Future research must prioritize the identification and validation of these targets. Techniques such as affinity chromatography, proteomics-based approaches, and genetic screening can be employed to isolate and identify the binding partners of this compound. For example, related compounds containing the 5-nitrofuran moiety have been investigated for their activity against bacterial enzymes like urease, which is a key virulence factor for Helicobacter pylori. researchgate.net A related nitrofuran compound is also known to target the protein aldose reductase. drugbank.com Validating whether this compound interacts with these or other novel targets is crucial for understanding its mechanism of action and for designing more specific inhibitors.

Synergistic Mechanistic Combinations with Other Therapeutic Agents

Investigating the synergistic potential of this compound with existing therapeutic agents is a critical and underexplored area. The global challenge of antimicrobial resistance often necessitates combination therapies to enhance efficacy and prevent the emergence of resistant strains. mdpi.com Given the broad-spectrum antimicrobial activity reported for many nitrofuran and 1,3,4-oxadiazole derivatives, this compound is a candidate for such studies. mdpi.comnih.govresearchgate.net

Future research should focus on:

Combination with Standard Antibiotics: Evaluating the compound in combination with conventional antibiotics could reveal synergistic effects, potentially allowing for lower doses of each agent and reducing the risk of toxicity. This could also restore the activity of an older antibiotic against a newly resistant bacterial strain.

Targeting Different Pathways: A rational approach to combination therapy involves pairing drugs that act on different cellular pathways. If the primary target of this compound can be identified, it could be combined with drugs that inhibit a complementary process, leading to a more potent bactericidal or fungicidal effect.

The lack of data on the combinatorial effects of this specific compound represents a major research gap. Filling this gap could provide a faster route to clinical application by repurposing and enhancing the efficacy of existing drug arsenals.

Q & A

Q. Q1. What are the standard synthetic pathways for 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-ol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclization of furan-carboxylic acid hydrazides with reagents like carbon disulfide or via nucleophilic substitution reactions. For example, furan-2-carboxylic acid hydrazide can undergo ring closure with carbon disulfide under reflux conditions to form the oxadiazole-thiol intermediate, which is then functionalized with nitro groups . Optimization strategies include:

- Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions.

- Catalyst selection : Sodium hydride (NaH) in DMF enhances electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- IR spectroscopy : Confirms functional groups (e.g., nitro group at ~1520 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

- ¹H-NMR : Identifies proton environments (e.g., furyl protons at δ 6.5–7.2 ppm, oxadiazole protons at δ 8.1–8.5 ppm) .

- HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 240.05 for C₆H₄N₃O₅) .

- Elemental analysis : Ensures stoichiometric purity (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:

- Structural validation : Confirm substituent positions via X-ray crystallography (e.g., planar oxadiazole ring geometry in ).

- Bioassay standardization : Use positive controls (e.g., galantamine for acetylcholinesterase inhibition assays) and replicate under identical pH/temperature conditions .

- SAR analysis : Compare nitro-furyl derivatives with methylthio or trifluoromethyl analogs to isolate electronic effects on activity .

Q. Q4. What computational methods are suitable for predicting the reactivity and enzyme-binding affinity of this compound?

Methodological Answer:

- DFT calculations : Model tautomeric equilibria (thiol-thione) and electron density maps to predict nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad: Ser200, His440, Glu327) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) .

Q. Q5. How should factorial design be applied to optimize the synthesis and bioactivity testing of this compound?

Methodological Answer: A 2³ factorial design can evaluate variables:

- Factors : Reaction temperature (60°C vs. 80°C), solvent polarity (DMF vs. ethanol), and catalyst loading (1 eq vs. 1.5 eq NaH).

- Responses : Yield (%) and enzyme inhibition (IC₅₀).

- Analysis : ANOVA identifies significant factors (e.g., temperature contributes 60% to yield variance) .

- Validation : Confirm optimal conditions (80°C, DMF, 1.5 eq NaH) in triplicate runs .

Q. Q6. What strategies mitigate toxicity risks during in vitro and in vivo studies of nitro-furyl oxadiazoles?

Methodological Answer:

- Ames test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .

- Cytotoxicity profiling : Compare IC₅₀ values in normal (HEK293) vs. cancer (MCF-7) cell lines; selectivity index >3 indicates therapeutic potential .

- Metabolite identification : LC-MS/MS detects nitro-reduction products (e.g., amine derivatives) in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.